molecular formula C14H15N B5420586 4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline

4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline

Cat. No.: B5420586
M. Wt: 197.27 g/mol
InChI Key: AKYSKUJKWIDLEY-VOTSOKGWSA-N
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Description

4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline is an organic compound that features a unique structure combining a cyclohexadienyl group with an aniline moiety

Properties

IUPAC Name

4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-4,6-12H,5,15H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYSKUJKWIDLEY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1C=CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC=CC1/C=C/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline typically involves the following steps:

    Formation of the Cyclohexadienyl Intermediate: This can be achieved through the Diels-Alder reaction between a diene and a dienophile, forming a cyclohexadiene ring.

    Introduction of the Aniline Group: The cyclohexadienyl intermediate is then subjected to a reaction with aniline under conditions that promote the formation of the desired product. This can involve palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienyl group to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.

    Cyclohexylamine: An aliphatic amine with a cyclohexane ring attached to an amino group.

    4-aminobiphenyl: An aromatic amine with two phenyl rings connected by a single bond and an amino group attached to one of the rings.

Uniqueness

4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline is unique due to its combination of a cyclohexadienyl group and an aniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler aromatic or aliphatic amines.

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